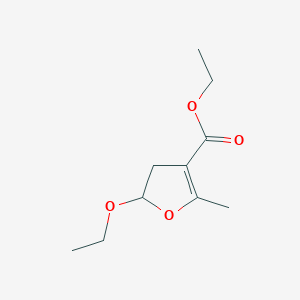
Ethyl 5-ethoxy-2-methyl-4,5-dihydrofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate is a chemical compound belonging to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate typically involves the condensation of acetylacetone with ethyl bromopyruvate. This reaction leads to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate, which is then transformed into ethyl 4-acetyl-5-methylfuran-3-carboxylate in the presence of p-toluenesulfonic acid . The final step involves the aromatization of the dihydrofuran heterocycle by eliminating water.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same or similar reaction conditions as those used in laboratory settings. The process may be optimized for yield and purity through the use of advanced catalytic systems and continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group, using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted furans depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex furan derivatives.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Used in the production of polymers and as a precursor for various chemical compounds.
Mecanismo De Acción
The mechanism of action of ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or altering metabolic pathways. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of reactive oxygen species (ROS) and intracellular calcium levels .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate: Known for its anti-proliferative activity and ability to induce apoptosis in cancer cells.
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Exhibits significant biological activity and is used in various chemical syntheses.
Uniqueness
Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate is unique due to its specific ethoxy and methyl substitutions, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
107260-09-3 |
|---|---|
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-4-12-9-6-8(7(3)14-9)10(11)13-5-2/h9H,4-6H2,1-3H3 |
Clave InChI |
AWHZPZDORPCEKG-UHFFFAOYSA-N |
SMILES |
CCOC1CC(=C(O1)C)C(=O)OCC |
SMILES canónico |
CCOC1CC(=C(O1)C)C(=O)OCC |
Sinónimos |
3-Furancarboxylicacid,5-ethoxy-4,5-dihydro-2-methyl-,ethylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















